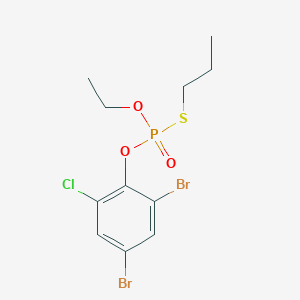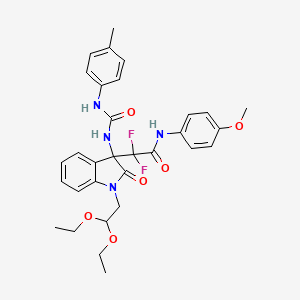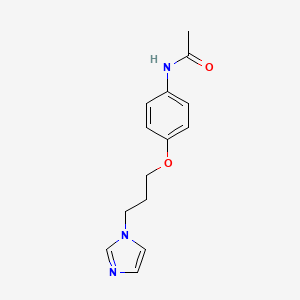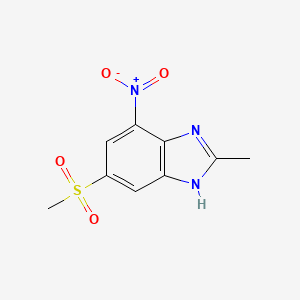
6-(Methanesulfonyl)-2-methyl-4-nitro-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-(methylsulfonyl)-4-nitro-1H-benzo[d]imidazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(methylsulfonyl)-4-nitro-1H-benzo[d]imidazole typically involves the following steps:
Sulfonation: The methylsulfonyl group is introduced via sulfonation reactions, often using reagents like methylsulfonyl chloride in the presence of a base such as pyridine.
Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
2-Methyl-6-(methylsulfonyl)-4-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Cyclization Conditions: Acidic or basic conditions, often with the use of catalysts.
Major Products
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Benzimidazoles: Formed through nucleophilic substitution reactions.
Cyclized Products: Formed through cyclization reactions, leading to more complex heterocyclic compounds.
科学的研究の応用
2-Methyl-6-(methylsulfonyl)-4-nitro-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for the development of pharmaceutical agents, particularly those with antimicrobial, antiviral, and anticancer properties.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide, leveraging its biological activity against various pests and weeds.
作用機序
The mechanism of action of 2-Methyl-6-(methylsulfonyl)-4-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the benzimidazole ring can interact with nucleic acids and proteins. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
2-Methyl-4-nitro-1H-benzo[d]imidazole: Lacks the methylsulfonyl group, which may result in different biological activity and chemical reactivity.
6-(Methylsulfonyl)-4-nitro-1H-benzo[d]imidazole: Lacks the methyl group, which can affect its solubility and interaction with biological targets.
2-Methyl-6-(methylsulfonyl)-1H-benzo[d]imidazole: Lacks the nitro group, which can significantly alter its redox properties and biological activity.
Uniqueness
2-Methyl-6-(methylsulfonyl)-4-nitro-1H-benzo[d]imidazole is unique due to the presence of both the nitro and methylsulfonyl groups, which confer distinct electronic and steric properties. These features enhance its potential as a versatile scaffold for drug development and other applications in scientific research.
特性
CAS番号 |
91224-49-6 |
|---|---|
分子式 |
C9H9N3O4S |
分子量 |
255.25 g/mol |
IUPAC名 |
2-methyl-6-methylsulfonyl-4-nitro-1H-benzimidazole |
InChI |
InChI=1S/C9H9N3O4S/c1-5-10-7-3-6(17(2,15)16)4-8(12(13)14)9(7)11-5/h3-4H,1-2H3,(H,10,11) |
InChIキー |
FJAMBSRKFPYAGJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(N1)C=C(C=C2[N+](=O)[O-])S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



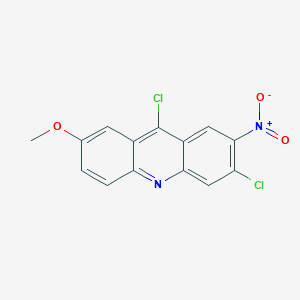
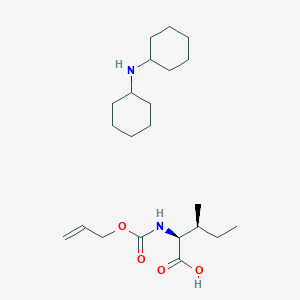


![1-Chloro-4-phenyldibenzo[b,d]furan](/img/structure/B12936605.png)
![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine](/img/structure/B12936612.png)
![2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol](/img/structure/B12936617.png)


![Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12936631.png)
